molecular formula C8H12ClNO2 B2528591 (S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217828-88-0

(S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2528591
CAS No.: 1217828-88-0
M. Wt: 189.64
InChI Key: HUPSJXIFWSWGFS-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C8H12ClNO2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H11NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h1,9H,3-6H2,(H,10,11);1H/t8-;/m1./s1 .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 189.64 . It is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Catalytic Reactions and Synthesis

One significant application involves its role in catalytic reactions and synthesis processes. For instance, pyrrolidine derivatives have been utilized in novel deconjugative esterification processes, leveraging specific catalytic conditions to afford unique ester compounds (Sano et al., 2006). Similarly, the compound has been part of the synthesis pathway for creating diverse organic structures, such as pyrrolidin-2-yl tetrazoles, demonstrating its utility in facilitating complex organic reactions (Aureggi et al., 2008).

Derivatization and Spectroscopic Identification

The compound has also been involved in studies focused on the derivatization and spectroscopic identification of novel cathinones, underscoring its utility in forensic and pharmaceutical analysis (Nycz et al., 2016). This research domain showcases the compound's application in enhancing the understanding of chemical properties and facilitating the identification of complex organic molecules.

Chemical Functionalization and Property Analysis

Another area of application is in the chemical functionalization and analysis of molecular properties, where it serves as a precursor or intermediate in the synthesis of novel compounds with potential applications in materials science and drug development (Kalita et al., 2019; Chen et al., 2012). The compound's flexibility in undergoing various chemical modifications makes it a valuable tool in exploring new chemical spaces and understanding the relationship between structure and function.

Antimicrobial and Biological Activity

Furthermore, research has explored the synthesis of pyrrolidine derivatives for their antimicrobial activity, offering insights into the development of new antimicrobial agents (Patel et al., 2011). This underscores the potential of (S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride derivatives in contributing to medical research, particularly in addressing antibiotic resistance.

Safety and Hazards

This compound has a GHS signal word of “Warning”. It has a hazard statement of H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

(2S)-2-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h1,9H,3-6H2,(H,10,11);1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPSJXIFWSWGFS-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCCN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@@]1(CCCN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.